6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11N3 |
|---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
6-phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine |
InChI |
InChI=1S/C13H11N3/c14-12-8-10-6-7-11(15-13(10)16-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16) |
InChI Key |
QOYUGTOIUFLMLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C2)C=C(N3)N |
Origin of Product |
United States |
Synthetic Methodologies and Advancements for 6 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine
Classical Synthetic Approaches to the Pyrrolo[2,3-b]pyridine Core
The construction of the foundational pyrrolo[2,3-b]pyridine (7-azaindole) scaffold can be achieved through several established methodologies. These approaches focus on assembling the fused bicyclic system from simpler pyrrole (B145914) or pyridine (B92270) precursors.
A primary strategy for forming the pyridine ring of the pyrrolo[2,3-b]pyridine system involves the cyclocondensation of 2-aminopyrrole derivatives with various carbon synthons. This method builds the pyridine ring onto a pre-existing pyrrole core.
Detailed research has demonstrated that substituted 1H-pyrrolo[2,3-b]pyridines can be effectively produced through a cyclocondensation reaction between a 2-amino-1H-pyrrole-3-carbonitrile and an active methylene (B1212753) compound. ajol.inforesearchgate.net For instance, the reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with compounds like acetylacetone (B45752) or ethyl cyanoacetate (B8463686) in the presence of acetic acid and a catalytic amount of hydrochloric acid leads to the formation of the fused pyridine ring. ajol.inforesearchgate.net The mechanism typically involves an initial condensation followed by an intramolecular cyclization where the pyrrole amino group attacks a nitrile or carbonyl group, ultimately leading to the aromatic pyridine ring after dehydration or elimination. researchgate.net Similarly, new pyrrolo[2,3-b]pyridine scaffolds have been prepared by reacting 2-amino-1H-pyrrole-3-carbonitrile derivatives with 2-arylidenemalononitriles in ethanol with a piperidine catalyst, yielding the desired products in excellent yields. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds, and they have been extensively used to synthesize and functionalize the pyrrolo[2,3-b]pyridine core. researchgate.net These reactions allow for the modular construction of the scaffold by coupling pre-functionalized pyrrole and pyridine fragments or by adding substituents to a pre-formed azaindole ring system.
Strategies often involve the Suzuki-Miyaura, Buchwald-Hartwig, Stille, and Sonogashira reactions. researchgate.net The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly prevalent. For example, 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines have been synthesized via a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov This highlights the ability to selectively functionalize specific positions on the ring. The subsequent installation of an amino group at the C-4 position is then achieved via a Buchwald-Hartwig amination. nih.gov The choice of palladium catalyst and ligands, such as Pd(dppf)Cl2 or systems involving Pd2(dba)3 and phosphine (B1218219) ligands like XPhos or RuPhos, is critical for achieving high yields and regioselectivity. nih.govmdpi.com
| Coupling Reaction | Catalyst/Ligand System | Substrates | Purpose | Reference |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Halogenated Pyrrolopyrimidine + Arylboronic Acid | C-C bond formation (Arylation) | mdpi.com |
| Suzuki-Miyaura | Pd₂(dba)₃ / SPhos | 2-Iodo-4-chloropyrrolopyridine + Phenylboronic Acid | C-C bond formation (Arylation at C-2) | nih.gov |
| Buchwald-Hartwig | Pd(OAc)₂ / RuPhos | Aryl Halide + Amine | C-N bond formation (Amination) | nih.gov |
| Stille | Not Specified | Aryl Halide + Organostannane | C-C bond formation | researchgate.net |
| Sonogashira | Not Specified | Aryl Halide + Terminal Alkyne | C-C bond formation (Alkynylation) | researchgate.net |
Multi-component reactions (MCRs) offer a highly efficient approach to synthesizing complex heterocyclic frameworks like pyrrolo[2,3-b]pyridine in a single step from three or more starting materials. scielo.org.mxresearchgate.net This strategy enhances atom economy and reduces the number of synthetic and purification steps. An efficient protocol for synthesizing polyfunctionalized tetrahydrocyclopenta researchgate.netscielo.org.mxpyrrolo[2,3-b]pyridine derivatives has been developed using a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 1,4-dihydropyridines. beilstein-journals.org This catalyst-free reaction proceeds in refluxing acetonitrile to afford complex tricyclic systems in high yields. beilstein-journals.org While this example builds a more complex system, the core principle involves the strategic combination of reactants that contain the necessary fragments to assemble the fused pyrrole and pyridine rings in one pot. The mechanism often starts with the formation of a Huisgen's 1,4-dipolar intermediate from the isocyanide and the alkyne, which then undergoes further reactions with the third component to construct the final scaffold. beilstein-journals.org
Targeted Synthesis of 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine
The specific synthesis of this compound requires a regioselective strategy to introduce the phenyl group at the C-6 position and the amine group at the C-2 position. This is typically accomplished through sequential functionalization of a suitable pyrrolo[2,3-b]pyridine intermediate.
The synthesis of a specifically substituted pyrrolo[2,3-b]pyridine relies heavily on the availability of appropriately functionalized precursors. A common and effective strategy involves starting with a di-halogenated 7-azaindole (B17877) core, which allows for sequential, site-selective cross-coupling reactions. nih.gov
For the target compound, a logical precursor would be a 2,6-dihalogenated pyrrolo[2,3-b]pyridine, such as 2-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine . The differential reactivity of the C-Br and C-Cl bonds can be exploited to perform selective cross-coupling reactions. For instance, a Suzuki-Miyaura coupling with phenylboronic acid could be directed to the more reactive C-Br bond at the C-2 position, followed by amination at C-6. Alternatively, the order could be reversed.
A synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines started from 4-chloro-7-azaindole, which was protected and then iodinated to create a 4-chloro-2-iodo intermediate. nih.gov A similar approach could be envisioned starting from 6-chloro-7-azaindole. This precursor would be protected, then halogenated at the C-2 position to generate a key di-halogenated intermediate. Subsequent palladium-catalyzed reactions—a Suzuki-Miyaura coupling to install the C-6 phenyl group and a Buchwald-Hartwig amination for the C-2 amino group—would complete the synthesis. nih.gov
| Key Precursor/Intermediate | Synthetic Role | Potential Follow-up Reaction |
| 6-Chloro-1H-pyrrolo[2,3-b]pyridine | Starting material for C-6 functionalization | Suzuki-Miyaura coupling with Phenylboronic acid |
| 2-Amino-6-bromo-1H-pyrrolo[2,3-b]pyridine | Precursor with pre-installed amino group | Suzuki-Miyaura coupling with Phenylboronic acid |
| 2-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | Di-halogenated intermediate for sequential coupling | Selective Suzuki-Miyaura followed by Buchwald-Hartwig amination |
| N-Protected 6-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine | Activated intermediate for regioselective coupling | Sequential cross-coupling reactions at C-2 and C-6 |
Achieving the desired 2,6-disubstitution pattern requires careful control of chemoselectivity, often necessitating the use of protecting groups. The pyrrole nitrogen (N-1) is typically protected to prevent N-functionalization and to improve the stability and solubility of intermediates. nih.gov
The trimethylsilylethoxymethyl (SEM) group is a common choice for protecting the pyrrole nitrogen. nih.gov Its introduction allows for subsequent reactions, such as lithiation and halogenation, to proceed cleanly. However, the removal of the SEM group can be challenging and lead to side products, requiring carefully optimized conditions. nih.gov In one study, the deprotection step led to the release of formaldehyde, which resulted in the formation of an unexpected tricyclic eight-membered ring side product. nih.gov
The order of the cross-coupling steps is a critical strategic decision. For a di-halogenated precursor, the inherent differences in reactivity between halogen atoms (e.g., I > Br > Cl) can be used to control the sequence of reactions. For example, in a 2-iodo-6-chloro-pyrrolopyridine intermediate, the Suzuki coupling would preferentially occur at the more reactive C-2 iodo position. nih.gov After the first coupling, the second functional group can be introduced at the C-6 position. Masking certain functional groups can also be essential. For instance, if a precursor contains a hydroxyl group, it may need to be protected (e.g., as a TBDMS ether) to prevent interference with palladium-catalyzed amination reactions, as the acidic proton can cause side reactions. nih.gov Therefore, a successful synthesis of this compound would likely involve a multi-step sequence featuring N-protection, sequential halogenation, and two distinct, regioselective palladium-catalyzed cross-coupling reactions, followed by a final deprotection step. nih.gov
Novel Catalyst Systems and Reaction Conditions
The construction of the this compound molecule often involves the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on a pre-existing pyrrolo[2,3-b]pyridine (7-azaindole) core. Modern catalytic systems have revolutionized these transformations, offering milder conditions and broader substrate scope.
Transition metal-catalyzed cross-coupling reactions are pivotal in the synthesis of functionalized 7-azaindoles. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly prominent for the introduction of the phenyl group at the C6 position and the amino group at the C2 position, respectively.
The Suzuki-Miyaura coupling provides a powerful method for forming the C-C bond between the 7-azaindole core and the phenyl ring. This reaction typically involves the coupling of a halogenated 7-azaindole with a phenylboronic acid derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the coupling of a bromo-substituted 7-azaindole with phenylboronic acid can be efficiently catalyzed by palladium complexes with phosphine ligands.
Similarly, the Buchwald-Hartwig amination is a cornerstone for the formation of the C-N bond to introduce the 2-amino group. This palladium-catalyzed reaction couples a halo-substituted 7-azaindole with an amine or ammonia equivalent. The development of bulky, electron-rich phosphine ligands has significantly expanded the scope of this reaction, allowing for the amination of even challenging substrates under relatively mild conditions. The choice of the palladium precatalyst and ligand is critical to the success of the coupling. For example, second-generation palladium precatalysts paired with ligands like XPhos have been shown to be highly effective for the amination of halo-7-azaindoles. organic-chemistry.org
Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura and Buchwald-Hartwig Reactions in 7-Azaindole Synthesis
| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | 85-95 |
| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/Water | 80-92 |
| Buchwald-Hartwig | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 75-90 |
| Buchwald-Hartwig | XPhos Pd G2 | XPhos | NaOtBu | Dioxane | 88-98 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. The application of microwave irradiation can significantly reduce reaction times for both Suzuki-Miyaura and Buchwald-Hartwig reactions in the synthesis of 7-azaindole derivatives. For example, microwave heating has been shown to dramatically accelerate the penultimate step in the synthesis of substituted 7-azaindoles. organic-chemistry.org The use of microwave irradiation in the palladium-catalyzed amination of halo-7-azaindoles has been reported to provide highly functionalized products in high yield and purity. researchgate.net
Microwave-assisted protocols often lead to cleaner reactions with fewer byproducts, simplifying purification processes. This is particularly advantageous in multi-step syntheses. The efficient energy transfer in microwave heating allows for rapid optimization of reaction conditions, such as temperature, time, and catalyst loading. While specific microwave-assisted protocols for this compound are not extensively detailed in the literature, the successful application of this technology to similar scaffolds suggests its high potential for this target molecule. nih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Representative Cross-Coupling Step
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 6-24 hours | 10-60 minutes |
| Typical Yield | 70-85% | 85-95% |
| Energy Consumption | High | Low |
| Side Product Formation | Moderate | Minimal |
Note: Data is generalized based on typical outcomes for similar heterocyclic syntheses.
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. In the context of this compound synthesis, this involves the use of more environmentally benign solvents, catalysts, and reaction conditions.
One key aspect is the replacement of traditional organic solvents with greener alternatives. Water, for instance, has been explored as a solvent for Suzuki-Miyaura couplings, often in combination with a co-solvent and a phase-transfer catalyst. Silver-catalyzed intramolecular cyclization of acetylenic free amines to afford 7-azaindoles has been successfully performed in water, highlighting the potential for aqueous reaction media. organic-chemistry.org
The development of highly active catalysts allows for a reduction in catalyst loading, which is both economically and environmentally beneficial, especially when using precious metals like palladium. Furthermore, research into using more earth-abundant and less toxic metals as catalysts for cross-coupling reactions is an active area of investigation.
Optimization of Reaction Yields and Selectivity Profiles
Optimizing reaction yields and selectivity is a critical aspect of synthesizing complex molecules like this compound. This often involves a systematic evaluation of various reaction parameters.
For Suzuki-Miyaura and Buchwald-Hartwig reactions, the choice of ligand is paramount in controlling reactivity and selectivity. Bulky, electron-rich phosphine ligands generally promote the desired cross-coupling and suppress side reactions. The selection of the base is also crucial, as it can influence the rate of both the desired reaction and potential side reactions. A careful screening of different bases, such as carbonates, phosphates, and alkoxides, is often necessary to identify the optimal conditions.
The regioselectivity of the cross-coupling reactions is a major challenge, especially when starting with a di-halogenated 7-azaindole. The relative reactivity of the different halogenated positions can be exploited to achieve selective functionalization. For instance, the greater reactivity of an iodo-substituent over a chloro-substituent in palladium-catalyzed reactions can be used to direct the first cross-coupling to the iodo-position. Protecting groups may also be employed to block certain reactive sites and ensure the desired regiochemical outcome.
Design of Experiments (DoE) is a powerful statistical tool that can be used to systematically optimize multiple reaction variables simultaneously, leading to improved yields and a better understanding of the reaction landscape.
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition from a laboratory-scale synthesis to a preparative or industrial-scale production of this compound presents several challenges. Key considerations include the cost and availability of starting materials and reagents, the safety of the chemical processes, and the robustness and reproducibility of the reactions.
For transition metal-catalyzed reactions, the cost of the palladium catalyst and ligands can be a significant factor. Therefore, minimizing catalyst loading and ensuring efficient catalyst recovery and recycling are important for a cost-effective process. The use of highly active pre-catalysts can help in reducing the required amount of palladium.
The safety of the reaction conditions is of utmost importance. Solvents with high boiling points and potential toxicity, such as dioxane, are often replaced with safer alternatives like 2-methyltetrahydrofuran (2-MeTHF) at larger scales. The exothermic nature of some reactions needs to be carefully managed to prevent thermal runaways.
Process robustness is another critical factor. The reaction conditions must be well-defined and tolerant to minor variations in parameters to ensure consistent product quality and yield. This often requires a thorough investigation of the process parameters and the implementation of appropriate process analytical technology (PAT).
Finally, the purification of the final product on a large scale needs to be efficient and scalable. Crystallization is often the preferred method for purification as it can provide a high-purity product in a cost-effective manner. The development of a robust crystallization process is a key step in the scale-up of the synthesis. The development of a multi-gram synthesis of a related bioactive pyrazolopyrimidine required careful optimization of a Buchwald-Hartwig coupling, highlighting the importance of process development for scale-up. nih.gov
Chemical Reactivity and Derivatization Strategies of 6 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine
Functionalization at the Pyrrole (B145914) Nitrogen (N-1)
The pyrrole nitrogen (N-1) of the 7-azaindole (B17877) scaffold is a primary site for functionalization, which can significantly influence the compound's electronic properties and biological activity. A common strategy involves the introduction of a protecting group, which can be essential for directing subsequent reactions to other positions on the heterocyclic core. nih.gov
One widely used protecting group is the trimethylsilylethoxymethyl (SEM) group. nih.gov The N-1 position can be protected by reacting the parent 7-azaindole with SEM-Cl. This protection is often crucial for enabling reactions like palladium-mediated cross-couplings at other sites of the molecule. nih.gov The removal of the SEM group, however, can be challenging and may lead to side products. nih.gov
Beyond protection, direct functionalization of the N-1 position is achieved through various reactions. N-arylation can be performed using copper-catalyzed C-N bond formation with aryl iodides or bromides. researchgate.net Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also employed to introduce diverse substituents at the pyrrole nitrogen. acs.org Another approach involves the use of a directed metalation group, such as a carbamoyl (B1232498) group, which can be shifted from N-7 to N-1, enabling subsequent functionalization at other positions. nih.gov
Common N-1 Functionalization Reactions:
| Reaction Type | Reagents/Catalysts | Purpose | Reference |
|---|---|---|---|
| Protection | SEM-Cl | To direct reactivity to other positions | nih.gov |
| N-Arylation | Cu(OAc)₂, Arylboronic Acid, Pyridine (B92270) | Introduction of aryl groups | nih.gov |
| Buchwald-Hartwig | Pd Catalyst, Ligand, Base | Introduction of various N-substituents | acs.org |
Modifications and Substituent Effects on the Phenyl Moiety at C-6
The phenyl group at the C-6 position is a key feature of the title compound and a prime location for introducing structural diversity. The most common method for installing the C-6 aryl moiety is the Suzuki-Miyaura cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction typically involves coupling a halogenated (e.g., chloro- or iodo-) 7-azaindole intermediate with a corresponding phenylboronic acid. nih.gov
Table of C-6 Phenyl Modifications via Suzuki-Miyaura Coupling:
| Precursor | Boronic Acid | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 4-Chloro-2-iodo-1-(SEM)-7-azaindole | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | 4-Chloro-2-phenyl-1-(SEM)-7-azaindole | nih.gov |
| 4-Chloro-2-iodo-1-(SEM)-7-azaindole | (4-Methoxyphenyl)boronic acid | Pd₂(dba)₃, K₂CO₃ | 4-Chloro-2-(4-methoxyphenyl)-1-(SEM)-7-azaindole | nih.gov |
Reactions at the Pyrrolo[2,3-b]pyridine Core (e.g., C-3, C-4, C-5)
The pyrrolo[2,3-b]pyridine core offers several positions for further functionalization, with C-3, C-4, and C-5 being the most frequently targeted. The reactivity of these positions is influenced by the existing substituents and the reaction conditions.
C-3 Position: The C-3 position of the 7-azaindole ring is electronically rich and susceptible to electrophilic substitution. researchgate.net For N-1 arylated 7-azaindoles, iodination using electrophilic iodine sources occurs preferentially at the C-3 position. researchgate.net This C-3 iodo-derivative can then serve as a handle for subsequent cross-coupling reactions. Furthermore, the C-3 position can be functionalized to introduce carboxylic acid or carbonyl chloride groups, creating intermediates for amide bond formation. aceschem.comnih.gov For example, 6-Phenyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can be synthesized and subsequently converted to an acid chloride or coupled with amines to form carboxamides. nih.govnih.gov
C-4 Position: The C-4 position can be functionalized, often through palladium-mediated amination of a C-4 chloro-substituted precursor. nih.gov For instance, a 4-chloro-2-phenyl-7-azaindole derivative can be aminated using a palladium acetate (B1210297) and RuPhos ligand system to yield a 4-amino derivative. nih.gov This highlights the possibility of introducing amine substituents at this position, a common functional group in bioactive molecules.
C-5 Position: Functionalization at the C-5 position is also documented. For example, derivatives have been synthesized where an ether linkage is present at C-5, connecting the core to other molecular fragments. bldpharm.com
Synthesis of Advanced Derivatives and Analogs of 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine
The synthesis of advanced derivatives and analogs leverages the reactivity at multiple positions of the this compound scaffold. By combining the functionalization strategies described previously, complex molecules with potential therapeutic applications can be constructed.
For example, a multi-step synthesis could begin with a Suzuki-Miyaura coupling to install the C-6 phenyl group, followed by N-1 protection. nih.gov Subsequently, the C-3 position could be halogenated and used in another cross-coupling reaction, or the C-2 amine could be acylated. Finally, deprotection of N-1 would yield a multi-substituted analog.
This scaffold has been utilized to develop potent inhibitors of various protein kinases. For instance, 1H-pyrrolo[2,3-b]pyridine derivatives have been reported as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and Phosphodiesterase 4B (PDE4B). nih.govrsc.org In the development of PDE4B inhibitors, a scaffold-hopping approach identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide as a promising core. nih.gov The synthesis involved an initial N-arylation followed by the formation of a carboxamide at the C-2 position. nih.gov
Similarly, analogs have been developed as Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, where fragments of known drugs are hybridized with the pyrrolopyrimidine nucleus, a bioisostere of the 7-azaindole core. mdpi.com These examples underscore the importance of the 6-phenyl-7-azaindole scaffold in generating advanced molecules for drug discovery.
Exploration of Bioisosteric Replacements within the Core Scaffold
Bioisosterism, the strategy of replacing a functional group or moiety with another that retains similar physicochemical properties and biological activity, is a powerful tool in medicinal chemistry. estranky.sk The 7-azaindole core of this compound is itself a bioisostere of indole (B1671886). nih.gov Further exploration involves replacing the entire 7-azaindole scaffold with other heterocyclic systems to probe structure-activity relationships and improve drug-like properties.
A prominent bioisosteric replacement for the pyrrolo[2,3-b]pyridine (7-azaindole) core is the pyrrolo[2,3-d]pyrimidine scaffold. nih.govmdpi.com This scaffold has been investigated extensively, for example, in the development of antifolates and kinase inhibitors. mdpi.comnih.gov Studies comparing 7-azaindole analogs with their pyrrolopyrimidine counterparts have shown that this change can significantly impact biological potency and selectivity. nih.gov For instance, in the context of CSF1R inhibitors, a 7-azaindole analog proved to be 20-fold less potent than its pyrrolopyrimidine parent, highlighting the critical role of the N-3 atom in the pyrrolopyrimidine ring for efficient inhibition. nih.gov
Other bioisosteric replacements that have been considered include thienopyrimidines and benzo[d]imidazoles. nih.govnih.gov A comparison for PDE4B inhibition showed that moving from a benzo[d]imidazole to the pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency. nih.gov This systematic replacement of the core scaffold is a key strategy for optimizing lead compounds.
Structure Activity Relationship Sar Investigations of 6 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine Derivatives
Systematic Variation of Substituents and Their Impact on In Vitro Activity Profiles
The biological activity of the pyrrolo[2,3-b]pyridine scaffold is highly sensitive to the nature and position of its substituents. Research on analogous series, such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides developed as phosphodiesterase 4B (PDE4B) inhibitors, provides significant insight into how modifications affect in vitro activity. nih.gov
The aryl group at the 6-position of the pyrrolo[2,3-b]pyridine core plays a crucial role in anchoring the molecule within the target's binding site, often through hydrophobic interactions. The nature of substituents on this phenyl ring can significantly modulate potency.
In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, various substitutions on the 6-aryl ring were explored to optimize PDE4B inhibitory activity. nih.gov Keeping the 2-carboxamide (B11827560) portion constant, changes to the 6-aryl group demonstrated clear SAR trends. For instance, replacing a 3,4-dichlorophenyl group with a 3-chloro-4-methylphenyl group was investigated. While direct comparisons are complex, the data consistently shows that the electronic and steric properties of these substituents are key determinants of activity. Further studies on related scaffolds have shown that electron-withdrawing groups on an aryl substituent can be more potent than electron-donating groups. researchgate.net For example, in one study of pyrrolo[2,3-b]pyridines, a fluorine-substituted phenyl ring led to good activity against multiple cell lines, whereas electron-donating groups like methoxy (B1213986) or methyl were less effective. scispace.com
Table 1: Impact of 6-Aryl Substituents on PDE4B Inhibition for Analogous 1H-pyrrolo[2,3-b]pyridine-2-carboxamides nih.gov Note: The following data is for compounds with a 2-(3,3-difluoroazetidine-1-carbonyl) group.
The substituent at the C2-position is critical for interaction with the target protein, often engaging in key hydrogen bonding. While data for the primary 2-amine is limited, extensive research on 2-carboxamide derivatives highlights the importance of this position. The conversion of the 2-amine to a 2-carboxamide introduces a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen), which can be pivotal for binding.
In the development of PDE4B inhibitors, the amide portion of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series was systematically varied. nih.gov The size and hydrophobicity of the amide substituent were found to be critical for both potency and selectivity. For instance, when the 6-aryl group was held constant as 3,4-dichlorophenyl, modifying the amide substituent led to a wide range of inhibitory activities. A novel derivative bearing a 3,3-difluoroazetidine (B2684565) ring at the 2-carboxamide position (compound 11h) showed potent inhibition (IC₅₀ = 0.14 μM). nih.gov In contrast, increasing the size of the amide substituent, such as using larger spirocyclic groups, led to a significant loss of activity, likely due to steric hindrance in the enzyme's catalytic site. nih.gov The introduction of a basic nitrogen atom into this part of the molecule also resulted in a marked decrease in activity. nih.gov This underscores the precise structural and electronic requirements for substituents at the C2 position.
Table 2: Effect of 2-Carboxamide Substituents on PDE4B Inhibition nih.gov Note: The following data is for compounds with a 6-(3,4-dichlorophenyl) group.
The integrity of the core pyrrolo[2,3-b]pyridine ring system is fundamental to its activity. Scaffold hopping experiments, where the core is altered, often lead to significant changes in potency. For example, replacing the pyrrolo[2,3-b]pyridine core with an indole (B1671886) resulted in an inactive compound, while modification to a 1H-benzo[d]imidazole led to a threefold loss of activity against PDE4B. nih.gov This highlights the specific contribution of the nitrogen atom in the pyridine (B92270) ring to target binding. Furthermore, N-methylation of the pyrrole (B145914) nitrogen in a related pyrrolo[3,2-b]pyridine scaffold rendered the compound inactive. nih.gov In kinase inhibitor design, the pyrrole N-H is often a crucial hydrogen bond donor that interacts with the hinge region of the kinase. researchgate.net
Conformational Analysis and Its Correlation with SAR
Molecular modeling and conformational analysis are essential tools for understanding the SAR of pyrrolo[2,3-b]pyridine derivatives. Docking studies help visualize how these molecules fit into the active site of their biological targets and explain the observed activity trends.
For the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series targeting PDE4B, docking studies revealed that the core ring structure engages in π–π stacking interactions with key phenylalanine and tyrosine residues (Phe618 and Tyr405). nih.gov The substituent at the 2-carboxamide position, such as an azetidine (B1206935) ring, extends into the catalytic domain, directly blocking the substrate's access. nih.gov This model is consistent with SAR data showing that smaller groups like cyclopropyl (B3062369) or difluoroazetidine are well-tolerated, while larger groups cause steric clashes and reduce activity. nih.gov
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model outlines the essential structural features a molecule must possess to interact with a specific biological target. For kinase inhibitors based on the pyrrolo[2,3-b]pyridine scaffold, a general pharmacophore model has emerged from numerous studies. nih.govnih.gov
The key features include:
A Heterocyclic Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core itself is a primary pharmacophoric element. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole N-H group acts as a hydrogen bond donor. These two features allow the scaffold to form a bidentate hydrogen bond network with the kinase hinge region, mimicking the interaction of the adenine (B156593) portion of ATP. researchgate.netnih.gov
A Hydrophobic Moiety: The 6-phenyl group serves as a crucial hydrophobic feature. It occupies a hydrophobic pocket adjacent to the hinge region, contributing significantly to binding affinity. The potency can be fine-tuned by adding substituents to this ring to optimize van der Waals and other non-covalent interactions. researchgate.netresearchgate.net
A Hydrogen Bond Donor/Acceptor Group: The 2-amine or a derivative like a 2-carboxamide provides additional hydrogen bonding opportunities. This group often interacts with solvent-exposed regions or other specific residues within the active site, enhancing both potency and selectivity. nih.govnih.gov
Ligand Efficiency and Lipophilic Efficiency Assessments in SAR Optimization
In modern drug discovery, potency alone is not the sole determinant of a successful drug candidate. Ligand efficiency (LE) and lipophilic efficiency (LLE) are critical metrics used to guide the optimization process, ensuring that gains in potency are not achieved at the expense of undesirable physicochemical properties. sciforschenonline.orgdrugbank.com
Ligand Efficiency (LE): This metric relates the binding affinity of a compound to its size (typically the number of non-hydrogen atoms). It essentially measures the "binding energy per atom." A high LE is desirable, especially in early-stage drug discovery, as it indicates that a compound is making efficient use of its atoms to achieve binding, providing a better starting point for optimization. sciforschenonline.org
Lipophilic Efficiency (LLE or LipE): This metric assesses the balance between a compound's potency (pIC₅₀ or pKᵢ) and its lipophilicity (logP or logD). It is calculated as pIC₅₀ - logP. High lipophilicity can lead to problems such as poor solubility, metabolic instability, and off-target toxicity. A high LLE value (typically >5 is considered favorable) indicates that a compound achieves high potency without being excessively greasy. drugbank.comresearchgate.net
While specific LE and LLE values for 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine are not available, these principles are directly applicable to its optimization. During SAR studies, a medicinal chemist would aim to introduce modifications that increase LLE. This often involves adding polar groups or making structural changes that enhance potency through specific, favorable interactions (like strong hydrogen bonds) rather than relying on non-specific increases in lipophilicity. drugbank.com Tracking these efficiency metrics helps guide the development of candidates with a more balanced and drug-like profile.
Molecular and Cellular Modulatory Activities of 6 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine: Insights from in Vitro and in Silico Studies
Target Identification and Validation (e.g., Kinase Inhibition, Enzyme Modulation)
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole (B17877), serves as a core scaffold in numerous compounds developed for kinase inhibition. nih.gov Its derivatives have been investigated for activity against a wide range of protein and lipid kinases. However, specific experimental data for many individual analogues, including 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine, is often not publicly available. This article specifically addresses the documented modulatory activities of this compound against several key enzyme families based on available scientific literature.
Janus Kinase (JAK) Family Modulation
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for cytokine signaling pathways. nih.gov Their dysregulation is implicated in inflammatory and autoimmune diseases, as well as malignancies. While various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated as potential JAK inhibitors researchgate.netnih.gov, a comprehensive review of published scientific literature and chemical databases did not yield specific in vitro or in silico data on the modulatory activity of this compound against any member of the JAK family.
Interactive Table: In Vitro JAK Inhibition Data for this compound (No specific data available in the public domain for this compound)
| Target | IC50 (nM) | Assay Type | Source |
|---|---|---|---|
| JAK1 | N/A | N/A | N/A |
| JAK2 | N/A | N/A | N/A |
| JAK3 | N/A | N/A | N/A |
| TYK2 | N/A | N/A | N/A |
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating intracellular signaling. Inhibition of specific PDE isoforms is a therapeutic strategy for various conditions, including inflammatory diseases. Studies have identified derivatives such as 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as inhibitors of PDE4B. nih.gov However, extensive searches of scientific literature did not uncover any specific in vitro or in silico experimental data regarding the inhibitory activity of this compound against any PDE family members.
CSF1R Kinase Modulation
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages. nih.gov Its inhibition is a target for therapies in oncology and inflammatory diseases. Research has been conducted on related scaffolds, such as pyrrolo[2,3-d]pyrimidines, for CSF1R inhibition. nih.govacs.org A recent study also explored novel pyrrolo[2,3-b]pyridine-based CSF1R inhibitors. acs.org Despite these related investigations, there is no specific published in vitro or in silico data detailing the modulatory effects of this compound on CSF1R kinase activity.
BRAF Kinase Inhibition
BRAF is a serine/threonine kinase in the MAPK signaling pathway, and its mutations, particularly V600E, are oncogenic drivers in many cancers, including melanoma. The FDA-approved BRAF inhibitor Vemurafenib features a 1H-pyrrolo[2,3-b]pyridine core structure, highlighting the scaffold's relevance. nih.gov However, Vemurafenib is a complex derivative. A thorough search of the scientific literature did not yield specific in vitro or in silico results for the direct inhibitory activity of this compound against BRAF kinase.
IKKα Kinase Modulation
Inhibitor of nuclear factor kappa-B kinase alpha (IKKα) is a key regulator of the non-canonical NF-κB signaling pathway, which is involved in inflammation and cancer. Research into IKKα inhibitors has led to the development of compounds based on an aminoindazole-pyrrolo[2,3-b]pyridine scaffold. nih.gov These compounds are structurally distinct from the subject of this article. No specific in vitro or in silico data on the modulation of IKKα by this compound was found in the public scientific domain.
c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor growth, invasion, and metastasis. While some computational studies have predicted that certain 1H-pyrrolo[2,3-b]pyridine derivatives could act as c-Met inhibitors, specific experimental validation is often lacking for individual compounds. A review of the available scientific literature found no direct in vitro or in silico experimental evidence of c-Met kinase inhibition by this compound.
Interactive Table: Summary of Kinase/Enzyme Modulation by this compound (No specific data available in the public domain for this compound)
| Target | Modulatory Activity | Supporting Data |
|---|---|---|
| Phosphodiesterase (PDE) | N/A | No specific data available |
| CSF1R Kinase | N/A | No specific data available |
| BRAF Kinase | N/A | No specific data available |
| IKKα Kinase | N/A | No specific data available |
| c-Met Kinase | N/A | No specific data available |
Elucidation of Binding Modes and Key Residue Interactions through Structural Biology (e.g., X-ray Crystallography)
While a specific X-ray crystal structure of this compound complexed with a protein target is not publicly available, the binding modes of structurally related 1H-pyrrolo[2,3-b]pyridine derivatives have been elucidated through computational docking studies and X-ray crystallography of analogous compounds. These studies provide valuable insights into the potential molecular interactions of the this compound scaffold.
The 7-azaindole nucleus is a versatile hinge-binder and can adopt different binding orientations within the ATP-binding pocket of kinases. chemicalbook.com Analysis of various 7-azaindole-based kinase inhibitors has revealed at least three distinct binding modes: "normal," "flipped," and "non-hinge". chemicalbook.com In the "normal" and "flipped" modes, the scaffold forms two hydrogen bonds with the backbone of the hinge region, a critical interaction for potent kinase inhibition. chemicalbook.com
Docking studies of a 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h ) with Fibroblast Growth Factor Receptor 1 (FGFR1) revealed that the 1H-pyrrolo[2,3-b]pyridine core forms two key hydrogen bonds with the hinge region, specifically with the backbone carbonyl of glutamate (B1630785) 562 (E562) and the backbone NH of alanine (B10760859) 564 (A564). nih.gov Additionally, a π-π stacking interaction was observed between the phenyl ring at a different position and a phenylalanine residue (F489). nih.gov
Similarly, a docking model of a 7-azaindole derivative (compound 6 ) with Cyclin-Dependent Kinase 8 (CDK8) showed the 7-azaindole moiety forming two hydrogen bonds with an alanine residue (Ala100) in the hinge region. nih.gov In this model, the urea (B33335) group of the inhibitor also formed hydrogen bonds with glutamate 66 (Glu66) and aspartate 173 (Asp173), while a phenyl ring engaged in a π-π stacking interaction with phenylalanine 97 (Phe97). nih.gov
These examples for related compounds highlight the potential key interactions for the this compound scaffold, which likely involves hydrogen bonding from the pyrrolo[2,3-b]pyridine core to the kinase hinge region and potential hydrophobic or π-stacking interactions from the 6-phenyl substituent.
Table 1: Potential Key Residue Interactions of the 1H-pyrrolo[2,3-b]pyridine Scaffold with Kinase Targets (based on analogs)
| Interacting Residues | Interaction Type | Kinase Target (Analog) | Reference |
| E562, A564 | Hydrogen Bond | FGFR1 | nih.gov |
| F489 | π-π Stacking | FGFR1 | nih.gov |
| A100 | Hydrogen Bond | CDK8 | nih.gov |
| F97 | π-π Stacking | CDK8 | nih.gov |
| E66, D173 | Hydrogen Bond | CDK8 | nih.gov |
Cellular Pathway Modulation in In Vitro Models (e.g., T-cell proliferation, cytokine release)
A series of novel pyrrolo[2,3-b]pyridine analogues were synthesized and evaluated for their cytotoxic effects on human lung (A549), cervical (HeLa), and breast (MDA-MB-231) cancer cell lines. nih.gov Several of these compounds exhibited potent growth inhibitory action at micromolar concentrations, with some derivatives showing activity in the sub-micromolar range. nih.gov Further investigation of one of the active compounds suggested that it may exert its antiproliferative effect by intercalating with DNA. nih.gov
In another study, a 1H-pyrrolo[2,3-b]pyridine derivative, compound 4h , was found to inhibit the proliferation of the 4T1 breast cancer cell line and induce apoptosis. nih.gov This compound also significantly inhibited the migration and invasion of these cancer cells. nih.gov The primary mechanism of action for this series of compounds was determined to be the inhibition of Fibroblast Growth Factor Receptors (FGFRs). nih.gov
Furthermore, a 7-azaindole derivative has been shown to inhibit the phosphorylation of STAT5, a key signaling protein in many cellular processes, and to induce cell cycle arrest at the G1 phase, leading to apoptosis in acute myeloid leukemia cells. nih.gov
Although these studies focus on cancer cells, the observed antiproliferative and pro-apoptotic effects of the 1H-pyrrolo[2,3-b]pyridine scaffold indicate its potential to modulate fundamental cellular signaling pathways that could also be relevant in immune cells like T-cells. However, specific experimental data on T-cell proliferation and cytokine release for this compound is required to confirm this.
Table 2: In Vitro Cellular Activities of Representative 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound/Analog | Cell Line | Observed Effect | Target/Mechanism | Reference |
| Pyrrolo[2,3-b]pyridine analogs | A549, HeLa, MDA-MB-231 | Growth inhibition | DNA intercalation (proposed) | nih.gov |
| Compound 4h | 4T1 (Breast Cancer) | Inhibition of proliferation, migration, and invasion; induction of apoptosis | FGFR inhibition | nih.gov |
| 7-Azaindole derivative (Compound 6 ) | MV4-11 (Leukemia) | Inhibition of STAT5 phosphorylation, G1 cell cycle arrest, apoptosis | CDK8 inhibition | nih.gov |
Selectivity Profiling Against Off-Targets (In Vitro)
Selectivity is a critical aspect of drug development, as it minimizes off-target effects. For kinase inhibitors, selectivity is often assessed by screening the compound against a panel of different kinases. While a comprehensive selectivity profile for this compound is not publicly available, studies on related 1H-pyrrolo[2,3-b]pyridine and 7-azaindole derivatives provide insights into the selectivity that can be achieved with this scaffold.
In a study of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors, compound 4h demonstrated potent activity against FGFR1, FGFR2, and FGFR3, with IC₅₀ values of 7 nM, 9 nM, and 25 nM, respectively. nih.gov Its activity against FGFR4 was significantly lower, with an IC₅₀ of 712 nM, indicating a degree of selectivity within the FGFR family. nih.gov
A highly specific dual KIT/FMS kinase inhibitor, PLX647, which features a 7-azaindole core, was tested against a panel of 400 kinases at a concentration significantly above its IC₅₀ for the primary targets. nih.gov Notably, only nine other kinases were inhibited by more than 50%, demonstrating the potential for high selectivity with this scaffold. nih.gov
Another example is a series of 7-azaindole derivatives developed as inhibitors of Janus kinases (JAKs). One derivative, compound 97 , showed potent inhibition of JAK2 (IC₅₀ = 1 nM) and JAK3 (IC₅₀ = 5 nM), suggesting that high potency and a degree of selectivity among closely related kinases can be engineered into this scaffold. nih.gov
These examples with analogous compounds underscore the capacity of the 1H-pyrrolo[2,3-b]pyridine scaffold to be developed into highly selective inhibitors. The specific selectivity profile of this compound would, however, need to be determined through extensive in vitro kinase screening.
Table 3: Selectivity Data for Representative 1H-pyrrolo[2,3-b]pyridine Analogs
| Compound/Analog | Primary Target(s) | IC₅₀ (Primary Target) | Selectivity Notes | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3 | 7 nM, 9 nM, 25 nM | Less potent against FGFR4 (IC₅₀ = 712 nM) | nih.gov |
| PLX647 | KIT, FMS | Not specified | Highly selective against a panel of 400 kinases | nih.gov |
| Compound 97 | JAK2, JAK3 | 1 nM, 5 nM | Potent inhibitor of JAK2 and JAK3 | nih.gov |
Computational and Theoretical Investigations of 6 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine and Its Analogs
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Molecular Electrostatic Potential)
Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of molecules like 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine. Methods such as Density Functional Theory (DFT) are employed to determine the molecule's three-dimensional geometry and electron distribution.
Key applications include:
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity and its ability to engage in chemical reactions. The HOMO-LUMO energy gap is an indicator of molecular stability and can be correlated with biological activity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface. These maps are invaluable for identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). This information helps predict how the molecule will interact with biological targets, such as the active site of a protein, by highlighting potential sites for hydrogen bonding and other non-covalent interactions. For instance, the nitrogen atoms in the pyrrolopyridine core and the exocyclic amine are expected to be key regions for hydrogen bonding. ijper.org
While specific DFT studies on this compound are not extensively published, the principles are widely applied to analogous heterocyclic compounds in medicinal chemistry to elucidate their electronic properties and guide structural modifications. ijper.org
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method is instrumental in screening virtual libraries of compounds against a specific biological target and in understanding the molecular basis of a ligand's activity. For analogs of this compound, which belong to the broader class of 7-azaindoles, docking studies have been pivotal in identifying and optimizing inhibitors for various protein kinases.
Research on related 1H-pyrrolo[2,3-b]pyridine derivatives has shown that the 7-azaindole (B17877) scaffold is a potent "hinge-binder." nih.gov It typically forms two crucial hydrogen bonds with the backbone amide and carbonyl groups of amino acids in the hinge region of a kinase's ATP-binding site. nih.gov Docking studies on analogs have identified key interactions with targets such as Fibroblast Growth Factor Receptor (FGFR), Colony-Stimulating Factor 1 Receptor (CSF1R), and Janus Kinases (JAKs). nih.govnih.govnih.gov For example, in FGFR1, the pyrrolo[2,3-b]pyridine ring forms hydrogen bonds with the backbone of residues like E562 and A564 in the hinge region. nih.gov
The phenyl group at the C6 position of the core structure is predicted to occupy a hydrophobic pocket within the binding site, contributing to the binding affinity through van der Waals interactions. nih.gov Substitutions on this phenyl ring or on the amine at the C2 position can be explored via docking to optimize interactions and improve potency and selectivity.
| Analog Class | Protein Target | PDB Code | Key Interacting Residues | Predicted Interactions | Reference |
|---|---|---|---|---|---|
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1 | 3C4F | E562, A564, D641 | H-bonds with hinge region; H-bond with D-loop | nih.gov |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines | CSF1R | - | Hinge region amino acids | H-bonds, hydrophobic interactions | nih.gov |
| Pyrrolo[2,3-d]pyrimidine urea (B33335) derivative | Target Protein (Antimicrobial) | - | Not specified | Strong binding affinity (Docking Score: -7.4 kcal/mol) | afjbs.com |
| Pyrrole-based amino acid derivatives | GABA-A | - | Ile C:242, Asp C:424, Phe D:307 | Significant interactions at the active site | ijper.org |
| 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives | JAKs (JAK1, JAK2, JAK3) | - | Not specified | Protein-ligand interaction studies performed | nih.gov |
Molecular Dynamics Simulations to Explore Binding Stability and Conformations
For analogs of this compound, MD simulations are used to:
Assess Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored throughout the simulation. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. nih.gov
Analyze Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can reveal which parts of the protein are flexible and which are stabilized by ligand binding. nih.gov
Refine Interaction Profiles: MD simulations can reveal transient or water-mediated hydrogen bonds that might be missed in static docking poses. They provide a time-averaged view of all interactions, confirming the persistence of key contacts. nih.gov
Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the binding free energy of the complex. This provides a more quantitative measure of binding affinity than docking scores alone and can help differentiate between high- and low-potency compounds. nih.gov
Studies on related heterocyclic systems have shown that MD simulations are crucial for confirming that substituents on the core scaffold adopt stable conformations within specific subpockets of the receptor, which is essential for high-affinity binding. nih.gov
| Compound Class | Protein Target | Simulation Focus | Key Findings | Reference |
|---|---|---|---|---|
| 1H-pyrrolo[3,2-c]quinoline derivatives | 5-HT6R / D3R | Complex stability, salt bridge geometry | Determined features responsible for changes in potency; analyzed geometric parameters of interaction with D3.32. | nih.gov |
| ERRα inverse agonists | ERRα | Binding mode, conformational changes, binding free energy (MM-GBSA) | Identified key residue rotations and stable hydrogen bonds; confirmed binding mode changes in Helix3 and Helix11. | nih.gov |
| Pyrrolo[1,2-a]quinazoline derivative | Mycobacterium tuberculosis DNA gyrase B | Complex stability and interactions | Demonstrated improved stability and interactions after ligand optimization. | nih.gov |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery
Pharmacophore modeling is a powerful strategy for discovering new ligands. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific receptor and elicit a biological response.
The process for discovering novel ligands related to this compound involves:
Model Generation: A pharmacophore model is created based on the X-ray crystal structure of a known ligand-receptor complex or by aligning a set of known active compounds.
Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large chemical databases (like ZINC or ChEMBL) for molecules that match the required spatial and chemical features.
Hit Identification and Optimization: The molecules identified through this screening (the "hits") are then subjected to further evaluation, typically starting with molecular docking, to filter and prioritize candidates for synthesis and biological testing. nih.govnih.gov
This approach has been successfully applied to identify novel inhibitors for various targets using scaffolds related to pyrrolopyridine. nih.gov For instance, a study on JAK inhibitors used pharmacophore modeling as part of a comprehensive virtual screening strategy to identify new potent compounds based on a 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one scaffold. nih.gov
| Pharmacophoric Feature | Description | Corresponding Moiety in this compound |
|---|---|---|
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | NH of the pyrrole (B145914) ring; NH2 of the amine group. |
| Hydrogen Bond Acceptor (HBA) | An atom with a lone pair of electrons that can accept a hydrogen bond. | Nitrogen atoms in the pyridine (B92270) ring. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Pyrrolopyridine core; Phenyl substituent. |
| Hydrophobic Feature (HY) | A non-polar group that can engage in hydrophobic interactions. | Phenyl ring. |
In Silico Prediction of Molecular Interaction Profiles
The prediction of molecular interaction profiles is a core outcome of computational methods like docking and MD simulations. These profiles detail the specific non-covalent interactions between a ligand and its target protein, which are essential for molecular recognition and binding affinity.
For this compound and its analogs, the predicted interaction profile within a kinase active site typically includes:
Hydrogen Bonds: As mentioned, the pyrrolopyridine scaffold is an excellent hydrogen bond donor and acceptor, forming critical anchor points with the kinase hinge region. ijper.orgnih.gov
Hydrophobic and Aromatic Interactions: The phenyl group at C6 is crucial for engaging in hydrophobic interactions and potentially π-π or cation-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the binding pocket. nih.gov
By analyzing these interaction profiles, medicinal chemists can understand why certain analogs are more potent than others and rationally design new derivatives with improved binding characteristics. For example, modifying the substitution pattern on the C6-phenyl ring can enhance hydrophobic interactions or introduce new hydrogen bonds to improve affinity and selectivity. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) for 3D-QSAR
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to correlate the biological activity of a set of compounds with their 3D structural properties. CoMFA and CoMSIA are the most widely used 3D-QSAR techniques.
The workflow involves:
Dataset Preparation: A series of structurally related compounds with known biological activities (e.g., IC50 values) is selected.
Molecular Alignment: All molecules in the dataset are aligned based on a common substructure or a pharmacophore model. This is a critical step for the validity of the model.
Field Calculation: For each molecule, steric and electrostatic fields (CoMFA) are calculated on a 3D grid. CoMSIA calculates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
Model Generation: Statistical methods, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in the field values with the variations in biological activity. nih.govnih.gov
The resulting 3D-QSAR models are visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.gov
CoMFA Maps: Show regions where bulky groups (steric fields) or charged groups (electrostatic fields) are favorable or unfavorable for activity.
CoMSIA Maps: Provide a more detailed picture by also showing where hydrophobic, hydrogen bond donor, or acceptor features would be beneficial.
A 3D-QSAR study on 3,6-dihydroimidazo(4,5-d)pyrrolo(2,3-b)pyridin-2(1H)-one derivatives, which share the core pyrrolopyridine ring, yielded robust models for JAK inhibitors. nih.gov The statistical validation of these models, using metrics like the cross-validated correlation coefficient (q² > 0.5) and the non-cross-validated correlation coefficient (R²), confirmed their predictive power. nih.gov Such models provide invaluable guidance for the rational design of new, more potent analogs of this compound.
| Model | Target | q² (Cross-validated) | R² (Non-cross-validated) | F value | Reference |
|---|---|---|---|---|---|
| CoMFA | JAK3 | 0.369 | - | 23.098 | nih.gov |
| CoMFA | JAK2 | 0.476 | - | 28.139 | nih.gov |
| CoMFA | JAK1 | 0.490 | - | 31.438 | nih.gov |
| CoMSIA (Thienopyrimidines) | Histamine H1 Receptor | 0.541 | 0.862 | - | nih.gov |
| CoMFA (Furanones) | COX-2 | 0.664 | 0.916 | 47.341 | nih.gov |
Utility of 6 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine in Chemical Biology and Early Stage Discovery Research
Development as Molecular Probes for Biological Systems
The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole (B17877), is recognized for its utility in creating molecular probes for the investigation of biological systems. nih.gov These probes are instrumental in structure-activity relationship (SAR) studies, where understanding the interaction between a molecule and its biological target is crucial. nih.gov The 7-azaindole scaffold is a bioisostere of indole (B1671886), meaning it has similar physical and chemical properties, which allows it to mimic indole-containing biomolecules and interact with their biological targets. This property is particularly valuable in the design of probes for enzymes and receptors that recognize indole moieties.
While direct studies on 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine as a molecular probe are not extensively documented, the broader class of azaindoles has been successfully employed as fluorescent probes for biological imaging. The inherent fluorescence of the azaindole nucleus can be modulated by its substitution pattern, allowing for the design of probes that report on specific biological events or environments. The phenyl and amine substituents on the core structure of this compound would be expected to influence its photophysical properties, offering potential for the development of tailored imaging agents.
Application in Target Validation Studies (In Vitro)
The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a fertile ground for the discovery of potent inhibitors of various protein kinases, making it a valuable tool for in vitro target validation studies. Such studies are essential in the early stages of drug discovery to confirm that modulating the activity of a specific biological target has a desired therapeutic effect.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases implicated in cancer. nih.govrsc.org For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated significant inhibitory activity against FGFR1, FGFR2, and FGFR3. nih.govrsc.org One notable derivative, compound 4h (structure not fully defined in the provided context), exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. nih.gov
Furthermore, in the context of Colony-Stimulating Factor 1 Receptor (CSF1R), another receptor tyrosine kinase, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized for SAR studies. nih.gov Although this specific analog was found to be less potent than its pyrrolopyrimidine counterpart, the study underscores the utility of the 7-azaindole scaffold in exploring the chemical space around a biological target to validate its potential as a drug target. nih.gov
The inhibitory activities of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases are summarized in the table below.
| Compound/Derivative Class | Target Kinase(s) | In Vitro Activity (IC50) | Reference(s) |
| 1H-pyrrolo[2,3-b]pyridine derivative (compound 4h) | FGFR1 | 7 nM | nih.gov |
| FGFR2 | 9 nM | nih.gov | |
| FGFR3 | 25 nM | nih.gov | |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivative (compound 11h) | PDE4B | 0.14 µM | nih.gov |
| 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine | CSF1R | 20-fold less potent than reference | nih.gov |
Role as a Lead Scaffold for Novel Chemical Entities
A lead scaffold is a core molecular structure that serves as a starting point for the design and synthesis of new, more potent, and selective drug candidates. The 1H-pyrrolo[2,3-b]pyridine framework, and by extension this compound, has demonstrated significant potential as a lead scaffold for the development of novel chemical entities, particularly kinase inhibitors.
The discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors highlights the scaffold's value. nih.govrsc.org The low molecular weight and high ligand efficiency of some of these derivatives make them attractive starting points for further optimization. nih.gov Ligand efficiency is a measure of the binding energy per heavy atom of a molecule, and a higher value is generally desirable in a lead compound.
Similarly, the identification of the 1H-pyrrolo[2,3-b]pyridine scaffold as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK) further solidifies its role as a valuable lead structure. This discovery has opened up new avenues for the development of TNIK inhibitors for potential therapeutic applications.
High-Throughput Screening Hit Validation (In Vitro)
High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. A "hit" from an HTS campaign is a compound that shows activity in the primary screen. However, these initial hits require rigorous validation to confirm their activity and rule out artifacts.
The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged from such screening efforts. In one instance, an in-house screening campaign identified the 1H-pyrrolo[2,3-b]pyridine scaffold as having high inhibitory activity against TNIK. This finding was subsequently validated, and led to the design and synthesis of several series of compounds, some of which exhibited potent TNIK inhibition with IC50 values below 1 nM.
Another example involves the identification of a novel 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series of PDE4B inhibitors through a scaffold-hopping experiment, which can be considered a knowledge-based screening approach. nih.gov The hit compound from this effort was further optimized to yield potent and selective inhibitors. nih.gov
Exploration in Scaffold Hopping and Molecular Hybridization Approaches
Scaffold hopping and molecular hybridization are advanced medicinal chemistry strategies used to design new lead compounds with improved properties. Scaffold hopping involves replacing the core structure of a known active compound with a different, often isosteric, scaffold while retaining key binding interactions. Molecular hybridization involves combining structural features from two or more different pharmacophores to create a new hybrid molecule with enhanced activity or a novel mechanism of action.
While direct examples involving this compound are limited, the broader pyrrolopyrimidine and azaindole classes have been subjects of such explorations. For instance, a study on CSF1R inhibitors utilized molecular hybridization by merging fragments of the marketed drug Pexidartinib with a pyrrolo[2,3-d]pyrimidine nucleus. This approach, supported by molecular docking studies, led to the synthesis of novel and potent inhibitors.
Future Research Directions and Unexplored Avenues for 6 Phenyl 1h Pyrrolo 2,3 B Pyridin 2 Amine
Emerging Synthetic Methodologies for Enhanced Efficiency and Diversity
While classical methods for constructing the 7-azaindole (B17877) core, such as modified Madelung and Fischer syntheses, are established, future efforts should focus on more efficient, versatile, and scalable synthetic routes. rsc.org Modern synthetic organic chemistry offers a toolkit that can be applied to the synthesis of 6-Phenyl-1H-pyrrolo[2,3-b]pyridin-2-amine and its analogs.
Future synthetic explorations could include:
Advanced Cross-Coupling Strategies: Research on related 2-aryl-7-azaindoles has demonstrated the efficacy of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations for sequentially building the scaffold. nih.gov Future work should optimize these reactions for the specific synthesis of the 6-phenyl-2-amino substituted pattern, potentially exploring novel phosphine (B1218219) ligands and catalyst systems to improve yields and reduce reaction times. nih.gov
C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to introduce complexity. Methodologies could be developed to directly arylate the C6 position of a pre-formed 2-amino-1H-pyrrolo[2,3-b]pyridine intermediate or to functionalize other positions on the core, bypassing the need for pre-functionalized starting materials.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction rates, improve yields, and enhance safety and scalability compared to traditional batch processing. nih.gov Developing continuous flow or microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound would be a significant step towards its efficient production for further studies.
Multi-Component Reactions (MCRs): Designing a convergent MCR that assembles the this compound core in a single step from simple precursors would dramatically increase synthetic efficiency and allow for the rapid generation of a diverse library of analogs for screening. researchgate.net
Novel Derivatization Strategies for Expanded Chemical Space
To explore the full potential of this scaffold, systematic derivatization is necessary to understand its structure-activity relationship (SAR) and to optimize its biological activity against various targets. The 7-azaindole core offers multiple vectors for chemical modification.
Key derivatization strategies for future investigation include:
Modification of the C6-Phenyl Ring: The phenyl group is a prime site for introducing substituents to probe interactions with target proteins. A range of electron-donating and electron-withdrawing groups, as well as hydrogen bond donors/acceptors, could be installed to modulate potency, selectivity, and physicochemical properties.
Functionalization of the C2-Amine: The primary amine at the C2 position can be acylated, sulfonated, or alkylated to introduce new functionalities. This could influence target binding and improve pharmacokinetic profiles.
Substitution at the Pyrrole (B145914) Nitrogen (N1): Alkylation or arylation at the N1 position can modulate the electronic properties of the ring system and provide another vector for exploring interactions within a binding pocket. However, for many kinase inhibitors, an unsubstituted pyrrole NH is crucial for activity. nih.gov
Substitution at Other Core Positions (C3, C4, C5): The C3 position of the 7-azaindole nucleus is often susceptible to electrophilic substitution, providing a handle for further derivatization. rsc.org Likewise, developing synthetic routes to introduce substituents at the C4 and C5 positions could unlock novel SAR. acs.orgnih.gov For instance, a 5-bromo substituent has been shown to enhance Fyn inhibition in related scaffolds. acs.org
Table 1: Proposed Derivatization Strategies for SAR Exploration
| Position for Derivatization | Proposed Modifications | Rationale |
|---|---|---|
| C6-Phenyl Ring | Halogens (F, Cl), Alkoxy (OMe), Cyano (CN), Trifluoromethyl (CF3) | Modulate electronic properties, explore specific pockets, improve metabolic stability. |
| C2-Amine | Acetamides, Sulfonamides, Secondary/Tertiary amines | Introduce new H-bond interactions, alter solubility and cell permeability. |
| N1-Pyrrole | Small alkyl groups, Benzyl groups | Probe for steric tolerance in the binding site, improve pharmacokinetic properties. |
| C3-Position | Halogenation, Nitration, Alkylation | Introduce new vectors for further coupling reactions or direct interactions. |
| C5-Position | Fluoro, Chloro, Methyl | Influence kinase selectivity and overall potency. nih.gov |
Advanced Mechanistic Studies (In Vitro) at the Molecular and Cellular Levels
To understand how this compound and its derivatives exert their biological effects, detailed in vitro mechanistic studies are essential. Given the prevalence of the 7-azaindole scaffold in kinase inhibitors, initial studies would logically focus on this target class.
Future research should employ a suite of advanced in vitro assays:
Kinase Profiling: The compound should be screened against a broad panel of human kinases to identify primary targets and potential off-targets. This will form the basis of its pharmacological characterization.
Cellular Target Engagement Assays: Techniques such as the cellular thermal shift assay (CETSA) or NanoBRET can confirm that the compound engages its intended target(s) within a cellular context.
Pathway Analysis: Once a primary target is identified, downstream signaling pathways should be investigated using methods like Western blotting to measure the phosphorylation status of key pathway proteins. acs.org For example, if the compound inhibits a component of the FGFR signaling pathway, the phosphorylation of downstream effectors like MEK and ERK should be assessed. nih.gov
Cell-Based Phenotypic Assays: The effect of the compound on cancer cell lines should be evaluated through assays measuring cell proliferation, cell cycle progression, apoptosis (e.g., caspase activation, PARP cleavage), and cell migration/invasion. nih.govrsc.org
High-Content Imaging and Analysis: Automated microscopy and image analysis can provide quantitative data on multiple cellular parameters simultaneously, offering a detailed picture of the compound's phenotypic effects.
Exploration of Polypharmacology and Multi-Target Modulation (In Vitro/In Silico)
The concept of polypharmacology—designing single molecules to interact with multiple targets—is an increasingly important strategy for treating complex multifactorial diseases like cancer. nih.gov The 7-azaindole scaffold is a known "kinase privileged fragment," making it an ideal starting point for developing multi-targeted inhibitors. jst.go.jpnih.gov
Avenues for exploring the polypharmacology of this compound include:
In Silico Target Prediction and Docking: Computational tools can predict potential binding targets for the compound across the human kinome and other protein families. nih.gov Molecular docking studies can then be used to model the binding interactions with high-ranking predicted targets. acs.org
Broad-Panel In Vitro Screening: Beyond kinase panels, the compound and its derivatives could be screened against other target classes, such as GPCRs, ion channels, and epigenetic targets, to uncover novel multi-target profiles.
Rational Design of Multi-Target Agents: Based on initial screening results, derivatives can be rationally designed to optimize activity against a desired set of two or more targets. For example, research on other 7-azaindoles has led to dual inhibitors of kinases like Fyn and GSK-3β. acs.org This approach could be applied to develop agents that co-inhibit key nodes in cancer signaling networks.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govresearchgate.netucdavis.edu These computational approaches can be powerfully applied to the exploration of this compound.
Future directions include:
Generative Models for De Novo Design: AI-driven generative models can design novel molecules from scratch. youtube.com By providing the this compound scaffold as a starting point, these models can generate vast virtual libraries of new derivatives with desirable properties.
Predictive Modeling (Q)SAR: Quantitative Structure-Activity Relationship (QSAR) models built with ML algorithms can predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of newly designed derivatives, allowing for the prioritization of compounds for synthesis. nih.gov
Virtual Screening: ML models can be trained to rapidly screen large compound databases to identify molecules that are likely to be active against a specific target, complementing traditional high-throughput screening efforts. nih.gov This could help identify novel analogs of the lead compound.
Development of Advanced In Vitro Assay Systems for Deeper Biological Insights
Traditional 2D cell culture models often fail to replicate the complex microenvironment of a tumor in vivo. mdpi.com To gain a more accurate understanding of the potential efficacy of this compound and its analogs, testing in more physiologically relevant advanced in vitro systems is crucial.
Future research should leverage models such as:
3D Spheroid Cultures: Tumor spheroids better mimic the 3D architecture, cell-cell interactions, and nutrient/oxygen gradients of small avascular tumors. mdpi.comoncotarget.com Testing compounds in spheroid models can provide insights into drug penetration and efficacy in a more realistic setting.
Patient-Derived Organoids (PDOs): PDOs are 3D cultures derived directly from patient tumors that retain the genetic and phenotypic characteristics of the original cancer. nih.govmdpi.com High-throughput screening of compounds against a panel of PDOs can help predict patient-specific responses and identify potential biomarkers of sensitivity or resistance. nih.govmdpi.com
Organ-on-a-Chip (OOC) Systems: Microfluidic OOC models can simulate the function of human organs, such as the liver or kidney. mdpi.com These systems could be used to study the metabolism and potential organ-specific toxicity of novel 7-azaindole derivatives in a human-relevant context, reducing reliance on animal models. mdpi.com
Co-culture Models: Developing in vitro models that co-culture cancer cells with other cell types found in the tumor microenvironment, such as fibroblasts and immune cells, can help elucidate the compound's effects on tumor-stroma interactions and anti-tumor immunity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
